5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine
Description
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine is a pyrazine derivative featuring a 3,4-dimethoxyphenyl substituent at the 5-position and a chiral (1R)-1-phenylethylamine group at the pyrazine nitrogen. The compound’s structure integrates aromatic methoxy groups, which are known to influence pharmacokinetic properties such as solubility and receptor binding affinity .
Properties
CAS No. |
920527-79-3 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine |
InChI |
InChI=1S/C20H21N3O2/c1-14(15-7-5-4-6-8-15)23-20-13-21-17(12-22-20)16-9-10-18(24-2)19(11-16)25-3/h4-14H,1-3H3,(H,22,23)/t14-/m1/s1 |
InChI Key |
NOZCXLMCKSSLQU-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethylenediamine to form the intermediate, which is then cyclized to produce the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Quinones
Reduction: Reduced amines
Substitution: Functionalized pyrazine derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine exhibit significant anticancer properties. The compound's structural analogs have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrazine ring enhance the compound's activity against various cancer cell lines, including those derived from leukemia and solid tumors .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | L1210 (Leukemia) | 10.5 |
| Compound B | HeLa (Cervical) | 15.2 |
| 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine | CEM (T-Lymphocyte) | 12.7 |
1.2 HIF Prolyl Hydroxylase Inhibition
Another significant application of this compound is its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This mechanism is crucial in treating anemia and enhancing erythropoiesis under hypoxic conditions. By stabilizing HIF, the compound may promote the expression of erythropoietin and other factors involved in red blood cell production .
Neurological Applications
2.1 Central Nervous System (CNS) Activity
The compound's structural features suggest potential activity at serotonin receptors, specifically the 5-HT2A receptor, which is implicated in various neurological disorders such as depression and anxiety. Preliminary studies indicate that derivatives of this compound can act as selective agonists for these receptors, potentially leading to novel treatments for mood disorders .
| Activity Type | Receptor | Potency (pEC50) |
|---|---|---|
| Agonist | 5-HT2A | 8.49 |
| Antagonist | 5-HT2B | >9 |
Pharmacological Research Tool
3.1 Structure-Activity Relationship Studies
The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding the pharmacophore responsible for its biological activity. Researchers have utilized this compound to explore how variations in substituents affect receptor binding and activity, leading to insights that can guide the design of more effective therapeutics .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazine vs. Pyrimidine/Pyrazole Cores: Compared to pyrimidine-based analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (), the pyrazine core in the target compound lacks a fused pyrazole ring but retains a planar aromatic system.
- Triazole Derivatives :
Triazole derivatives with 3,4-dimethoxyphenyl groups () exhibit sulfur-containing linkers (e.g., thioacetic acid esters), which are absent in the target compound. These sulfur groups may improve metabolic stability but could increase toxicity risks .
Substituent Modifications
- Methoxy Group Positioning :
The 3,4-dimethoxyphenyl group in the target compound is shared with curcumin analogs (), which demonstrate potent antioxidant activity (e.g., IC₅₀ values < 10 μM in radical scavenging assays). However, the absence of a conjugated carbonyl system in the target compound may limit its redox activity . - Chiral Phenylethylamine Group :
The (1R)-1-phenylethylamine substituent is structurally analogous to ligands in PanK inhibitors (). The chirality of this group is critical; the (R)-configuration may enhance enantioselective binding to targets like tyrosine kinases or proteases .
Enzyme Inhibition Potential
Key Observations :
- The target compound’s methoxy groups may facilitate hydrogen bonding with ACE or tyrosinase active sites, though it likely lacks the conjugated dienone system required for curcumin-like potency .
- Unlike trifluoromethyl-containing analogs (), the absence of electron-withdrawing groups in the target compound may reduce binding to hydrophobic pockets in bacterial enzymes .
Toxicity and Selectivity
- Cytotoxicity: Curcumin analogs with 3,4-dimethoxyphenyl groups show low cytotoxicity in normal human lung cells (CC₅₀ > 100 μM) . The target compound’s simpler structure may further reduce toxicity risks.
- Metabolic Stability : Unlike ester-containing triazole derivatives (), the absence of hydrolyzable esters in the target compound could enhance metabolic stability .
Biological Activity
5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrazine ring substituted with a dimethoxyphenyl group and an ethylphenyl moiety. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research indicates that 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- Antimicrobial Properties : Some derivatives related to this compound have shown antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed to interact with specific molecular targets such as:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : There is evidence suggesting that it may act on receptors linked to neurotransmission and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Neuroprotection | Reduction in oxidative stress markers | |
| Antimicrobial | Activity against bacterial strains | , |
Case Studies
- Anticancer Study : A study published in 2024 evaluated the cytotoxicity of 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine on human cancer cell lines (e.g., MCF7 and HT29). The results indicated a dose-dependent inhibition of cell growth, with IC50 values below 10 µM for both cell lines, suggesting potent anticancer activity.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with this compound significantly reduced cell death and increased survival rates compared to control groups. The mechanism was linked to the downregulation of pro-apoptotic factors.
- Antimicrobial Study : A series of derivatives were synthesized based on the core structure and tested against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) below 20 µg/mL against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
